Tolmesoxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Tolmesoxide is synthesized through a series of chemical reactions involving the methylation and sulfoxidation of aromatic compounds. The synthetic route typically involves:

Methylation: Introduction of methyl groups to the aromatic ring.

Sulfoxidation: Oxidation of the sulfur atom to form the sulfoxide group.

Industrial production methods focus on optimizing these reactions to achieve high yields and purity. Specific reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure the desired product is obtained .

Chemical Reactions Analysis

Tolmesoxide undergoes various chemical reactions, including:

Oxidation: Conversion of the sulfoxide group to a sulfone.

Reduction: Reduction of the sulfoxide group back to a sulfide.

Substitution: Replacement of functional groups on the aromatic ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Tolmesoxide has been extensively studied for its applications in various fields:

Chemistry: Used as a model compound to study the effects of sulfoxide groups on chemical reactivity.

Biology: Investigated for its effects on vascular smooth muscle cells and its potential to modulate blood flow.

Medicine: Explored as a treatment for hypertension and heart failure due to its vasodilatory properties.

Mechanism of Action

Tolmesoxide exerts its effects by directly relaxing vascular smooth muscle, leading to vasodilation and reduced blood pressure. The compound interacts with molecular targets such as calcium channels and adrenergic receptors, modulating their activity and resulting in decreased vascular resistance . The pathways involved include the inhibition of calcium influx and the activation of nitric oxide signaling .

Comparison with Similar Compounds

Tolmesoxide is unique among vasodilators due to its specific chemical structure and mechanism of action. Similar compounds include:

Diazoxide: Another vasodilator that works by opening potassium channels.

Hydralazine: A vasodilator that primarily affects arterioles.

Prazosin: An alpha-adrenergic receptor antagonist that causes vasodilation.

This compound’s distinct mechanism of directly relaxing vascular smooth muscle sets it apart from these compounds, making it a valuable addition to the arsenal of antihypertensive agents .

Biological Activity

Tolmesoxide is a pharmacological compound primarily recognized for its vasodilatory properties and potential therapeutic applications in cardiovascular diseases. This article provides an in-depth examination of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies that highlight its clinical significance.

This compound functions as a selective antagonist for endothelin receptors, specifically targeting the ETA and ETB receptors. Endothelin-1 (ET-1) is a potent vasoconstrictor implicated in various cardiovascular conditions, including hypertension and heart failure. By inhibiting the action of ET-1, this compound promotes vasodilation and reduces vascular resistance, thereby improving blood flow and oxygen delivery to tissues.

Pharmacological Properties

- Vasodilatory Effects : Clinical studies have shown that this compound significantly reduces ET-1 mediated vasoconstriction. For instance, a study demonstrated that administration of this compound resulted in a reduction of vasoconstriction by approximately 9% compared to placebo at both 8 and 12 hours post-administration (P=0.01) .

- Sedative Effects : In addition to its vasodilatory properties, this compound has been associated with sedative effects, which may enhance patient comfort during treatment for chronic heart conditions .

Case Studies and Clinical Trials

Several clinical trials have explored the efficacy and safety of this compound in patients with chronic heart failure and other cardiovascular disorders. Below are summaries of key studies:

Pharmacokinetics

The pharmacokinetic profile of this compound indicates a rapid onset of action with peak plasma concentrations occurring within 2 to 4 hours after administration. The duration of action can extend up to 12 hours, making it suitable for both acute and chronic management of cardiovascular conditions.

Safety Profile

This compound has been generally well-tolerated in clinical settings, with side effects primarily related to its vasodilatory action, such as hypotension or dizziness. Long-term studies are necessary to fully establish its safety profile in chronic use.

Properties

CAS No. |

38452-29-8 |

|---|---|

Molecular Formula |

C10H14O3S |

Molecular Weight |

214.28 g/mol |

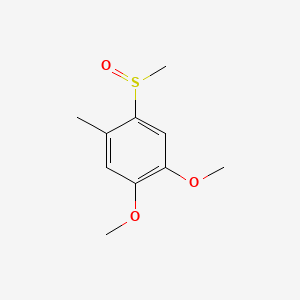

IUPAC Name |

1,2-dimethoxy-4-methyl-5-methylsulfinylbenzene |

InChI |

InChI=1S/C10H14O3S/c1-7-5-8(12-2)9(13-3)6-10(7)14(4)11/h5-6H,1-4H3 |

InChI Key |

OZNTVIXYGTUPJY-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1S(=O)C)OC)OC |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)C)OC)OC |

Key on ui other cas no. |

38452-29-8 |

Synonyms |

4,5-dimethoxy-o-tolyl methylsulfoxide RX 71107 tolmesoxide |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.